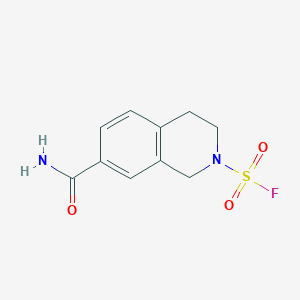
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CIDSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is based on its ability to bind to the active site of chymotrypsin-like proteases, thereby inhibiting their activity. This inhibition is irreversible and results in the degradation of the enzyme. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit proteasome activity.
Biochemical and Physiological Effects
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasome activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of research is the development of more potent and selective inhibitors of chymotrypsin-like proteases. Another area of research is the development of new diagnostic tools for detecting protease activity in biological samples. Additionally, the potential therapeutic applications of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of cancer and neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride have been discussed in this paper. Further research is needed to fully understand the potential of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a multi-step process that involves several chemical reactions. The first step is the synthesis of 7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonic acid, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with fluoride to produce 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. The overall yield of this process is around 20%.
Aplicaciones Científicas De Investigación
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including chymotrypsin-like proteases, which are involved in the progression of several diseases, such as cancer and Alzheimer's disease. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been studied for its potential use as a diagnostic tool for detecting protease activity in biological samples.
Propiedades
IUPAC Name |
7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-17(15,16)13-4-3-7-1-2-8(10(12)14)5-9(7)6-13/h1-2,5H,3-4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBOXKLQQHKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Carbamoyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
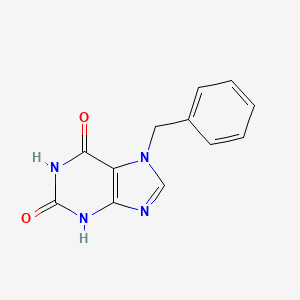
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)
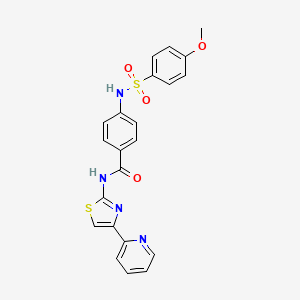
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)
![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
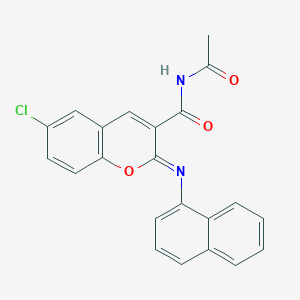
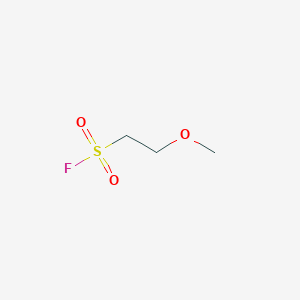
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
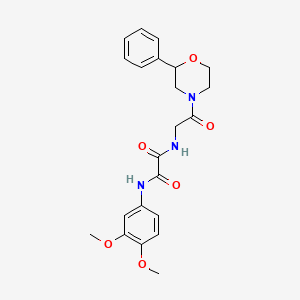
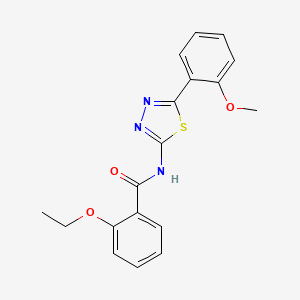
![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)
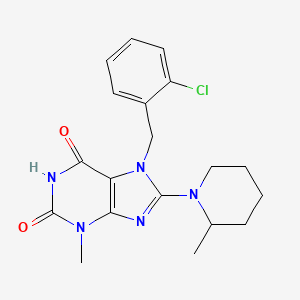
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)